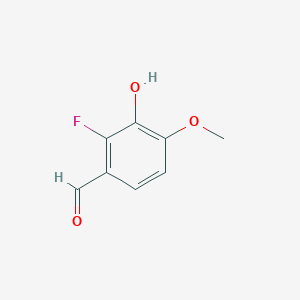

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWGNIURZTZLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344595 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79418-73-8 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde: Molecular Structure, Synthesis, and Applications

This guide offers an in-depth exploration of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. As a key building block, its unique structural characteristics—stemming from the interplay of its fluoro, hydroxyl, methoxy, and aldehyde functional groups—make it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science. This document provides a detailed analysis of its molecular architecture, validated protocols for its synthesis and characterization, and insights into its applications for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound is a polysubstituted benzene derivative. The strategic placement of its functional groups dictates its reactivity, electronic properties, and potential for intermolecular interactions.

1.1. Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 79418-73-8[1]

-

Molecular Formula: C₈H₇FO₃[1]

-

Molecular Weight: 170.14 g/mol [1]

-

Canonical SMILES: COC1=C(C(=C(C=C1)C=O)F)O[1]

-

InChI Key: GQWGNIURZTZLNL-UHFFFAOYSA-N[1]

1.2. Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the molecule.

| Property | Value | Source |

| Molecular Weight | 170.14 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

1.3. Analysis of Structural Features

The molecule's chemical behavior is a direct consequence of the electronic effects of its substituents on the aromatic ring.

-

Aldehyde Group (-CHO): Positioned at C1, this group is a moderate deactivator and meta-director due to its electron-withdrawing nature (both inductive and resonance). It serves as the primary reactive site for nucleophilic addition and condensation reactions, forming Schiff bases, hydrazones, and other derivatives.[2]

-

Fluorine Atom (-F): Located at C2, fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. However, it also has a weak electron-donating resonance effect. In drug development, the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[3]

-

Hydroxyl Group (-OH): At C3, the hydroxyl group is a strong activator and ortho-, para-director via its potent electron-donating resonance effect. It is also a key site for hydrogen bonding and can be deprotonated to form a phenoxide, further enhancing its reactivity.

-

Methoxy Group (-OCH₃): Situated at C4, the methoxy group is also a strong activating, ortho-, para-directing group through resonance. It contributes to the electron density of the ring and influences the molecule's solubility.[3]

The interplay between these groups creates a unique electronic environment that directs the molecule's reactivity and defines its utility as a chemical intermediate.

Caption: Molecular structure of this compound.

Synthesis and Characterization

2.1. Proposed Synthetic Workflow

A logical synthetic route could start from a more accessible precursor, such as 2-fluoro-4-methoxyphenol, and introduce the hydroxyl and aldehyde functionalities through directed ortho-metalation and subsequent formylation.

Caption: A conceptual workflow for the synthesis of the target molecule.

2.2. Experimental Protocol: Spectroscopic Analysis

Confirming the structure and purity of the synthesized compound is critical. The following protocols outline standard methods for spectroscopic characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[4]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

Expected ¹H NMR Signatures:

-

A singlet for the aldehyde proton (~9.8-10.2 ppm).

-

A singlet for the hydroxyl proton (variable, ~5-7 ppm).

-

A singlet for the methoxy protons (~3.9 ppm).

-

Two doublets in the aromatic region for the two ring protons, showing coupling to each other and potentially to the fluorine atom.

-

-

Expected ¹³C NMR Signatures:

-

A peak for the aldehyde carbon (~190 ppm).

-

Multiple peaks in the aromatic region (110-160 ppm), with carbon atoms bonded to or near the fluorine showing characteristic C-F coupling.

-

A peak for the methoxy carbon (~56 ppm).

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups based on their vibrational frequencies.

-

Methodology:

-

Expected Characteristic Peaks:

-

Broad O-H stretch (~3200-3500 cm⁻¹).

-

Aromatic C-H stretch (~3000-3100 cm⁻¹).

-

Aldehyde C=O stretch (~1670-1690 cm⁻¹).

-

Aromatic C=C stretches (~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹).

-

C-O stretches (~1200-1300 cm⁻¹).

-

C-F stretch (~1000-1100 cm⁻¹).

-

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific combination of functional groups in this compound makes it a precursor for various molecular scaffolds.

-

Pharmaceutical Intermediates: The aldehyde group provides a reactive handle for constructing more complex molecules. For instance, it can be used in condensation reactions to form chalcones or Schiff bases, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2][5]

-

Role of Fluorine in Drug Design: The presence of a fluorine atom is a common strategy in modern drug discovery.[3] It can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, and its high electronegativity can lead to stronger binding interactions with target proteins.

-

Precursor to Natural Product Analogs: Many natural products with therapeutic value contain substituted phenolic moieties. This compound serves as a valuable starting material for synthesizing fluorinated analogs of such natural products, allowing for the exploration of structure-activity relationships.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds (e.g., other fluorinated, hydroxylated, and methoxylated benzaldehydes) should be used to guide handling procedures.

-

General Hazards: Similar compounds are often classified as causing skin irritation, serious eye damage/irritation, and potential respiratory irritation.[6][7][8][9]

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]

-

Conclusion

This compound represents a sophisticated chemical building block with significant potential for synthetic chemistry. Its molecular structure, characterized by a unique arrangement of electron-donating and electron-withdrawing groups, provides a versatile platform for the development of novel compounds. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for researchers and scientists aiming to leverage its capabilities in drug discovery and materials science. The strategic incorporation of this intermediate can lead to the creation of molecules with enhanced biological activity and optimized physicochemical properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Available from: [Link]

-

PubChem. 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Collins, R. C., et al. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available from: [Link]

-

PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

-

Rathi, S. S., et al. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C8H7FO3 | CID 598156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde for Advanced Research Applications

This technical guide provides an in-depth analysis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, nomenclature, strategic importance in drug design, and plausible synthetic pathways, offering a resource for researchers and drug development professionals.

Nomenclature and Chemical Identification

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged to ensure unambiguous communication and reproducibility in the scientific community.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name explicitly defines the arrangement of functional groups on the benzaldehyde core: a fluorine atom at position 2, a hydroxyl group at position 3, and a methoxy group at position 4, relative to the aldehyde group at position 1.

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is 79418-73-8 .[1] This identifier is essential for database searches and regulatory compliance.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics dictate its behavior in biological and chemical systems. The strategic placement of fluoro, hydroxyl, and methoxy groups imparts unique properties relevant to its application as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | PubChem[1] |

| Molecular Weight | 170.14 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)F)O | PubChem[1] |

| InChI Key | GQWGNIURZTZLNL-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 598156 | PubChem[1] |

| Physical State | Solid (predicted) | General chemical principles |

Strategic Importance in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in the synthesis of pharmaceuticals. The specific functional groups on this compound make it a particularly valuable building block.

-

Aldehyde Functionality : The aldehyde group is a versatile chemical handle for constructing more complex molecular architectures. It readily participates in reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, enabling the synthesis of a diverse library of bioactive molecules.[2]

-

Fluorine Substitution : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[3]

-

Phenolic Hydroxyl Group : The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. It also provides a site for further derivatization, such as ether or ester formation, to modulate solubility and pharmacokinetic properties.

-

Structural Analogy : This compound is a structural analog of other biologically important benzaldehydes. For instance, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is a key starting material for the synthesis of the potent anticancer agent (Z)-combretastatin A-4.[4] The introduction of a fluorine atom at the 2-position could lead to novel analogs with potentially improved efficacy or selectivity.

Given these features, this compound is a promising intermediate for developing novel therapeutics, particularly in oncology and neurodegenerative diseases where fluorinated compounds have shown significant promise.[2]

Proposed Synthetic Methodology

While specific, scaled-up syntheses are often proprietary, a chemically sound and efficient route can be proposed based on established organic transformations. A logical approach involves the regioselective formylation of a suitable precursor, such as 3-fluoro-4-methoxyphenol.

Workflow: Ortho-Formylation via the Duff Reaction

The Duff reaction is a classic method for the formylation of electron-rich aromatic compounds, particularly phenols. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or glycerol/boric acid. The reaction proceeds via an electrophilic aromatic substitution, with the iminium ion generated from HMTA acting as the electrophile. The ortho-position to the activating hydroxyl group is the preferred site of substitution.

Caption: Proposed synthesis via Duff formylation of 3-fluoro-4-methoxyphenol.

Experimental Protocol (Illustrative)

-

Reaction Setup : To a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

-

Reaction Execution : Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is required to drive the formation of the electrophilic iminium species and overcome the activation energy for the substitution.

-

Hydrolysis : After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water and 2M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the intermediate Schiff base to the final aldehyde. Rationale: The acidic aqueous workup is critical for the hydrolysis step, which releases the aldehyde functionality.

-

Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Safety and Handling

No specific safety data sheet (SDS) is broadly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical. Based on data from structurally related compounds like 2-Fluoro-3-methoxybenzaldehyde and 3-Hydroxy-4-methoxybenzaldehyde, the following hazards should be anticipated:

-

Harmful if swallowed .[5]

-

Causes skin irritation .[5]

-

May cause an allergic skin reaction .[5]

-

May cause respiratory irritation .[5]

Recommended Precautions :

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[5]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique combination of a reactive aldehyde, a bio-isosteric fluorine atom, and a phenolic hydroxyl group makes it an attractive building block for creating novel molecules with enhanced pharmacological properties. The synthetic route proposed herein offers a reliable method for its preparation, enabling further exploration of its utility in developing next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

solubility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical synthesis and materials science.[1] Understanding its solubility profile in various organic solvents is a cornerstone for its practical application, influencing everything from reaction kinetics and purification strategies to formulation and biological screening. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and details a robust experimental protocol for quantitative solubility determination. Our approach emphasizes the causality behind experimental design, ensuring that researchers can not only apply these methods but also adapt them to their specific needs with confidence.

Introduction to this compound

This compound (CAS: 79418-73-8) is a multifunctional aromatic compound.[2] Its structure incorporates an aldehyde group, a phenolic hydroxyl group, a methoxy ether group, and a fluorine substituent on the benzene ring. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable intermediate. For instance, related fluorinated and hydroxylated benzaldehydes are used in the synthesis of Schiff bases, bioactive heterocycles, and active pharmaceutical ingredients (APIs).[1][3]

The successful application of this compound in any synthetic or formulation workflow is critically dependent on its interaction with solvents. A deep understanding of its solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization, precipitation, or chromatographic purification methods.

-

Formulation: Creating stable solutions for drug delivery, screening assays, or material deposition.

-

Analytical Chemistry: Preparing samples for techniques such as HPLC, GC-MS, and NMR spectroscopy.

This document serves as a technical resource, grounding theoretical predictions in practical, verifiable experimental methodology.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | PubChem[2] |

| Molecular Weight | 170.14 g/mol | PubChem[2] |

| Structure | Aromatic ring with aldehyde, hydroxyl, methoxy, and fluoro substituents | PubChem[2] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (from aldehyde oxygen, hydroxyl oxygen, methoxy oxygen, and fluorine) | PubChem[2] |

| Predicted LogP | 0.9 | PubChem[2] |

Guiding Principles: The Theory of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This concept is governed by the polarity and intermolecular forces of both the solute (this compound) and the solvent.

The key structural features of our target molecule dictate its behavior:

-

Phenolic Hydroxyl (-OH) Group: This is the most significant contributor to polarity. It can act as a strong hydrogen bond donor, readily interacting with protic solvents (e.g., alcohols) and potent hydrogen bond acceptors (e.g., DMSO, DMF).

-

Aldehyde (-CHO) and Methoxy (-OCH₃) Groups: The oxygen atoms in these groups are polar and can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

-

Fluorine (-F) Atom: As the most electronegative element, fluorine contributes to the molecule's overall dipole moment, increasing its polarity.

-

Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

The overall solubility is a balance between the polar, hydrogen-bonding functional groups and the nonpolar aromatic core. Given the presence of multiple polar groups, particularly the hydrogen-bond-donating hydroxyl group, the molecule is expected to exhibit a preference for polar solvents. Its solubility in nonpolar solvents is anticipated to be limited.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Medium | These solvents are strong hydrogen bond acceptors and have large dipole moments, enabling effective solvation of the polar functional groups. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | These solvents have moderate polarity but lack hydrogen bonding capabilities, leading to moderate solvation. |

| Aromatic | Toluene, Benzene | Low | Interaction is primarily limited to van der Waals forces with the solute's aromatic ring; the polar groups hinder solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents results in poor solvation. |

| Aqueous | Water | Very Low / Insoluble | Despite its polar groups, the hydrophobic aromatic ring dominates, limiting water solubility, a common trait for many benzaldehydes.[5] |

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass sample pans or vials for drying

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.

-

Procedure: Add an excess amount of this compound to a glass vial (e.g., add ~100 mg to 2 mL of solvent). The presence of undissolved solid is essential. Seal the vial tightly.

-

-

Equilibration:

-

Rationale: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results. Agitation ensures the entire volume of the solvent is exposed to the solute, accelerating the path to equilibrium.

-

Procedure: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.

-

-

Phase Separation & Sampling:

-

Rationale: The solid and liquid phases must be separated without altering the temperature, which would change the solubility. Centrifugation followed by careful supernatant sampling is ideal. Filtration is a practical alternative.

-

Procedure: Allow the vials to stand undisturbed inside the thermostatic bath for at least 2 hours to let the solid settle. Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed glass syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed (tared) sample pan. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Rationale: To isolate the dissolved solid for accurate mass determination.

-

Procedure: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. Alternatively, use a desiccator.

-

-

Quantification and Calculation:

-

Rationale: To determine the mass of the solute dissolved in the known volume of solvent.

-

Procedure: Weigh the sample pan containing the dried solute residue. Calculate the solubility using the following formula:

Solubility (mg/mL) = (Final Mass of Pan + Solute) - (Initial Mass of Pan) / (Volume of Supernatant Sampled)

-

-

Validation:

-

Rationale: To ensure the reliability of the results.

-

Procedure: Repeat the experiment at least three times for each solvent to calculate the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram outlines the key stages of the gravimetric solubility determination protocol.

Sources

An In-depth Technical Guide to the Spectral Characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar compounds.

Introduction: The Structural and Chemical Context

This compound is a polysubstituted benzene derivative featuring an aldehyde, a fluorine atom, a hydroxyl group, and a methoxy group. This unique combination of functional groups dictates its chemical reactivity and its distinct spectral fingerprint. The ortho-fluoro, meta-hydroxyl, and para-methoxy substitution pattern relative to the aldehyde creates a complex interplay of electronic effects (both inductive and resonance), which are directly observable through spectroscopic techniques. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

The strategic placement of the fluorine atom, in particular, serves as a powerful probe in ¹⁹F NMR spectroscopy and introduces characteristic couplings in ¹H and ¹³C NMR, aiding in unambiguous structure determination.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling patterns are governed by the electronic environment created by the substituents.

Expected Chemical Shifts and Couplings:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | Doublet | ~2-3 Hz (⁴JHF) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring. It is expected to exhibit a small through-space or four-bond coupling to the ortho-fluorine atom. |

| Aromatic (H-5) | 7.2 - 7.5 | Doublet of doublets | ~8-9 Hz (³JHH), ~1-2 Hz (⁴JHF) | This proton is ortho to the aldehyde group and meta to the fluorine atom. It will show a typical ortho coupling to H-6 and a smaller four-bond coupling to the fluorine. |

| Aromatic (H-6) | 6.8 - 7.1 | Doublet | ~8-9 Hz (³JHH) | This proton is meta to the aldehyde and ortho to the methoxy group. It will primarily show ortho coupling to H-5. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A | The methoxy protons are expected to appear as a sharp singlet, deshielded by the attached oxygen atom. |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may not show coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR and ¹⁹F NMR Spectral Data

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |

| Aldehyde (C=O) | 188 - 195 | ~5-10 Hz (³JCF) | The carbonyl carbon is highly deshielded. |

| C-1 (C-CHO) | 125 - 130 | ~3-5 Hz (²JCF) | The carbon bearing the aldehyde group. |

| C-2 (C-F) | 155 - 160 | ~240-260 Hz (¹JCF) | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly deshielded. |

| C-3 (C-OH) | 145 - 150 | ~10-15 Hz (²JCF) | The carbon attached to the hydroxyl group. |

| C-4 (C-OCH₃) | 150 - 155 | ~2-4 Hz (³JCF) | The carbon bonded to the methoxy group. |

| C-5 | 115 - 120 | ~3-5 Hz (⁴JCF) | Aromatic carbon. |

| C-6 | 110 - 115 | ~20-25 Hz (³JCF) | Aromatic carbon. |

| Methoxy (-OCH₃) | 55 - 60 | N/A | The methoxy carbon. |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment, and the signal will be split by couplings to nearby protons.

-

Predicted Chemical Shift: -110 to -140 ppm (relative to CFCl₃).

-

Multiplicity: A multiplet due to coupling with H-5 (⁴JHF) and potentially the aldehyde proton (⁴JHF).

Predicted Infrared (IR) Spectral Data

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aldehyde) | 2720 - 2820 | Medium, Sharp (often two bands) | Stretching (Fermi resonance) |

| C=O (aldehyde) | 1670 - 1690 | Strong, Sharp | Stretching |

| C=C (aromatic) | 1580 - 1620 | Medium-Strong | Stretching |

| C-O (methoxy) | 1250 - 1280 (asymmetric), 1020-1050 (symmetric) | Strong | Stretching |

| C-F | 1100 - 1200 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Weight: The nominal molecular weight of this compound (C₈H₇FO₃) is 170 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this mass.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

[M]⁺• (m/z 170): The molecular ion peak.

-

[M-1]⁺ (m/z 169): Loss of a hydrogen atom from the aldehyde group, which is a common fragmentation for benzaldehydes.

-

[M-29]⁺ (m/z 141): Loss of the CHO group.

-

[M-15]⁺ (m/z 155): Loss of a methyl radical from the methoxy group.

-

Workflow for Mass Spectrometry Analysis:

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and complementary set of data for the unambiguous identification and characterization of this compound. This guide offers a predictive framework based on established spectroscopic principles and data from analogous structures. Experimental verification of these predictions will be crucial for any research or development activities involving this compound. The detailed protocols provided herein offer a starting point for acquiring high-quality spectral data.

References

A Technical Guide to the Synthesis of 2-Fluoro-isovanillin for Advanced Pharmaceutical Research

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 2-fluoro-isovanillin (2-fluoro-3-hydroxy-4-methoxybenzaldehyde), a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic guide grounded in mechanistic principles and practical considerations.

Introduction: The Significance of Fluorinated Phenolic Aldehydes in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Fluoro-isovanillin, a fluorinated analog of the naturally occurring isovanillin, presents a unique scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom ortho to the phenolic hydroxyl group can significantly influence intramolecular hydrogen bonding and the electronic nature of the aromatic ring, offering a powerful tool for modulating drug-receptor interactions.

This guide details a two-stage synthetic approach, commencing with the synthesis of the isovanillin precursor, followed by a regioselective electrophilic fluorination. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a thorough understanding of the synthetic strategy.

Part 1: Synthesis of the Isovanillin Precursor

The synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a critical first step. Several methods have been reported for its preparation, with the selective de-alkylation of a 3-alkoxy-4-methoxybenzaldehyde being an efficient route.[3] For the purpose of this guide, we will focus on a well-documented method starting from the readily available and economical ethyl vanillin.

Synthetic Strategy: From Ethyl Vanillin to Isovanillin

This two-step process involves the methylation of the free hydroxyl group of ethyl vanillin, followed by a selective de-ethylation. The larger ethyl group is more readily cleaved under acidic conditions compared to the methyl group, leading to the desired isovanillin with high selectivity.

Experimental Protocol: Synthesis of Isovanillin from Ethyl Vanillin

Step 1: Methylation of Ethyl Vanillin to 3-Ethoxy-4-methoxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve ethyl vanillin (1 equivalent) in a suitable solvent such as toluene.

-

Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture.

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction is expected; maintain the temperature around 60-70 °C.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux (around 90-100 °C) for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash it with a 10% sodium hydroxide solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 3-ethoxy-4-methoxybenzaldehyde, which can be used in the next step without further purification.

Step 2: Selective De-ethylation to Isovanillin

-

Reaction Setup: To the crude 3-ethoxy-4-methoxybenzaldehyde from the previous step, add concentrated sulfuric acid (approximately 70-80%).

-

De-ethylation: Heat the mixture to 60-70 °C with constant stirring for 2-4 hours. The reaction should be monitored by TLC to ensure complete conversion.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product, isovanillin, will precipitate out as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization from aqueous ethanol to afford pure isovanillin.

| Parameter | Value | Reference |

| Starting Material | Ethyl Vanillin | Commercially Available |

| Key Reagents | Dimethyl Sulfate, Sodium Hydroxide, Sulfuric Acid | Standard Laboratory Reagents |

| Overall Yield | ~90-95% | [3] |

| Purity | >98% (after recrystallization) |

Part 2: Regioselective ortho-Fluorination of Isovanillin

The introduction of a fluorine atom specifically at the C2 position of the isovanillin ring is the most critical and challenging step in this synthesis. Direct electrophilic fluorination of phenols can often lead to a mixture of ortho and para isomers. However, the directing effect of the hydroxyl group in isovanillin, coupled with the choice of a suitable electrophilic fluorinating agent, can achieve the desired regioselectivity.

Synthetic Strategy: Electrophilic Aromatic Substitution

We propose the use of an electrophilic fluorinating agent, such as Selectfluor®, for the direct ortho-fluorination of isovanillin. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of isovanillin attacks the electrophilic fluorine source. The hydroxyl group is a strong activating and ortho-, para-directing group. The para position is blocked by the methoxy group, thus favoring substitution at the ortho positions. Steric hindrance from the adjacent aldehyde group at C1 may further influence the regioselectivity towards the C2 position.

Diagram of the Proposed Synthetic Pathway for 2-Fluoro-isovanillin

Caption: Proposed synthetic route to 2-fluoro-isovanillin from isovanillin.

Experimental Protocol: Synthesis of 2-Fluoro-isovanillin

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve isovanillin (1 equivalent) in a dry, polar aprotic solvent such as acetonitrile.

-

Reagent Addition: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically carried out under an inert atmosphere to prevent side reactions.[4][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be carefully monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-fluoro-isovanillin.

| Parameter | Recommended Condition | Rationale & Reference |

| Fluorinating Agent | Selectfluor® | A stable, safe, and effective electrophilic fluorinating agent.[2][4] |

| Solvent | Acetonitrile (dry) | A polar aprotic solvent that facilitates the dissolution of both reactants. |

| Stoichiometry | 1.1 - 1.5 eq. of Selectfluor® | To ensure complete conversion of the starting material. |

| Temperature | Room Temperature | Mild conditions to minimize potential side reactions. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored. |

| Purification | Silica Gel Column Chromatography | To isolate the desired product from any unreacted starting material and byproducts. |

Causality and Trustworthiness of the Protocol

The choice of Selectfluor® is based on its well-established efficacy and safety profile as an electrophilic fluorinating agent.[2][4] The proposed protocol is designed to be self-validating through careful reaction monitoring via TLC or HPLC. The purification by column chromatography ensures the isolation of a high-purity product, which is essential for subsequent applications in drug development. The mechanistic rationale for ortho-selectivity is grounded in fundamental principles of electrophilic aromatic substitution, lending confidence to the proposed outcome.

Diagram of the Experimental Workflow for the Synthesis of 2-Fluoro-isovanillin

Caption: Step-by-step workflow for the synthesis of 2-fluoro-isovanillin.

Conclusion

This technical guide outlines a reliable and mechanistically sound synthetic route to 2-fluoro-isovanillin. By providing a detailed, step-by-step protocol, along with the underlying scientific principles, we empower researchers to confidently synthesize this valuable compound for their drug discovery programs. The presented methodology emphasizes safety, efficiency, and purity, aligning with the rigorous standards of the pharmaceutical industry.

References

-

Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015). National Institutes of Health. [Link]

-

Selectfluor: mechanistic insight and applications. (n.d.). PubMed. [Link]

-

Selectfluor. (n.d.). Wikipedia. [Link]

- Method for directly fluorinating ortho-position of phenol compound. (n.d.).

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). National Institutes of Health. [Link]

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). National Institutes of Health. [Link]

-

Deoxyfluorination of Phenols. (n.d.). DASH (Harvard). [Link]

-

A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022). White Rose Research Online. [Link]

-

Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (1999). ACS Publications. [Link]

-

N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. CN110950739A - Method for directly fluorinating ortho-position of phenol compound - Google Patents [patents.google.com]

starting materials for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of various pharmaceutical agents. The strategic placement of the fluoro, hydroxyl, and methoxy substituents on the benzaldehyde scaffold offers unique opportunities for molecular design and optimization of drug candidates. This technical guide provides a comprehensive overview of the viable synthetic strategies for obtaining this important intermediate, with a primary focus on starting materials, reaction mechanisms, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthesis, enabling them to adapt and optimize the procedures for their specific needs.

Introduction: Strategic Importance of this compound

The this compound moiety is incorporated into a range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the phenolic hydroxyl and methoxy groups provide handles for further chemical modification and can participate in key hydrogen bonding interactions with biological targets. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide will explore the most logical and efficient synthetic pathways, starting from commercially available precursors.

Retrosynthetic Analysis: Identifying Key Starting Materials

A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections.

Figure 1: Retrosynthetic analysis of this compound.

Strategy A: Formylation of a Pre-fluorinated Phenol. This approach commences with a phenol already possessing the desired fluorine and methoxy substituents, namely 2-fluoro-4-methoxyphenol . The key transformation is the regioselective introduction of a formyl group at the C3 position.

Strategy B: Fluorination of a Substituted Benzaldehyde. This alternative route starts with the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and focuses on the regioselective introduction of a fluorine atom at the C2 position.

This guide will primarily focus on Strategy A, as it offers a more direct and potentially higher-yielding pathway, given the challenges associated with regioselective fluorination of activated phenolic systems. Strategy B will be discussed as a viable alternative with its own set of considerations.

Primary Synthetic Route: Formylation of 2-Fluoro-4-methoxyphenol

The success of this strategy hinges on the regioselective formylation of 2-fluoro-4-methoxyphenol. This starting material is commercially available from various suppliers, making this a practical approach for laboratory-scale synthesis.[1][2][3]

Analysis of Directing Group Effects

The regiochemical outcome of electrophilic aromatic substitution on 2-fluoro-4-methoxyphenol is governed by the directing effects of the three substituents:

-

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.[4][5][6]

-

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.[4][5][6]

-

Fluorine (-F): A deactivating, ortho, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.[7]

In 2-fluoro-4-methoxyphenol, the positions ortho to the hydroxyl group are C3 and C5. The para position is occupied by the fluorine atom. Both the hydroxyl and methoxy groups, being powerful activators, will strongly direct the incoming electrophile (the formylating agent) to the C3 and C5 positions. The fluorine atom also directs to these positions. The key to a successful synthesis is to achieve high selectivity for formylation at the desired C3 position over the C5 position.

Evaluation of Formylation Methods

Several classical and modern formylation reactions are applicable to phenols.[8] The choice of method will significantly impact the regioselectivity and overall yield.

| Formylation Method | Reagents | Typical Selectivity | Advantages | Disadvantages |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid) | Generally ortho to hydroxyl | Mild conditions, readily available reagents.[5][9] | Can give mixtures of isomers, moderate yields.[10] |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Predominantly ortho to hydroxyl | Well-established, uses inexpensive reagents.[11] | Often low yields, harsh conditions, formation of byproducts.[12][13][14] |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Generally para to activating groups, but can be ortho | Effective for electron-rich aromatics.[15][16][17] | Reagent is a weaker electrophile, may require highly activated substrates. |

| Magnesium-Mediated Formylation | MgCl₂, Et₃N, Paraformaldehyde | Highly ortho-selective | Excellent regioselectivity, good to high yields, mild conditions.[1][4][18] | Requires anhydrous conditions. |

Based on literature precedent for achieving high ortho-selectivity in the formylation of phenols, the magnesium-mediated formylation stands out as the most promising method for the synthesis of this compound.[1][2][4][18] The chelation of the phenoxide and formaldehyde to the magnesium ion is believed to direct the formylation exclusively to the ortho position.

Figure 2: Proposed synthetic workflow for the primary route.

Detailed Experimental Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the highly regioselective method reported by Casnati, Skattebøl, and Hansen.[1][4][18]

Materials:

-

2-Fluoro-4-methoxyphenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents). The flask is then purged with dry nitrogen.

-

Addition of Reagents: Anhydrous THF is added via syringe, followed by the dropwise addition of triethylamine (2.0 equivalents). The mixture is stirred for 10-15 minutes at room temperature. 2-Fluoro-4-methoxyphenol (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is then added to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic aldehyde proton singlet, aromatic protons with coupling patterns consistent with the substitution pattern, and a methoxy singlet.

Alternative Synthetic Route: Ortho-Fluorination of Isovanillin

While the formylation of 2-fluoro-4-methoxyphenol is the recommended primary route, an alternative strategy involving the direct fluorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is also plausible, particularly with the advent of modern electrophilic fluorinating agents. Isovanillin is a readily available and inexpensive starting material.[19]

Challenges in Regioselective Fluorination

Direct electrophilic fluorination of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to over-reaction and a mixture of isomers.[6][20] The hydroxyl and methoxy groups in isovanillin are both activating and ortho, para-directing. The desired fluorination at the C2 position is ortho to the hydroxyl group and meta to the methoxy group.

Potential Fluorinating Agents

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), have shown promise in the fluorination of electron-rich aromatic compounds.[21][22][23] These reagents are often more selective than traditional fluorinating agents. The reaction would likely proceed via an electrophilic aromatic substitution mechanism.

Figure 3: Proposed synthetic workflow for the alternative route.

General Experimental Considerations for Fluorination

A general procedure for the fluorination of a phenol with Selectfluor® would involve dissolving the phenol in a suitable solvent, such as acetonitrile or a protic solvent like formic acid, and then adding the fluorinating agent at a controlled temperature. The reaction conditions would need to be carefully optimized to maximize the yield of the desired 2-fluoro isomer.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the highly regioselective ortho-formylation of commercially available 2-fluoro-4-methoxyphenol using a magnesium-mediated protocol. This method offers excellent control over the position of the formyl group introduction, leading to a high yield of the desired product. While the direct fluorination of isovanillin presents an alternative, the challenges in controlling regioselectivity make it a less straightforward approach.

Future research in this area could focus on the development of catalytic and even more environmentally benign formylation and fluorination methods. The exploration of flow chemistry for these transformations could also offer advantages in terms of safety, scalability, and process control. This guide provides a solid foundation for researchers to confidently synthesize this compound and to further innovate in the field of fluorinated aromatic compound synthesis.

References

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

- Hofsløkken, N. U., & Skattebøl, L. (1999). A new and convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258-262.

- A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.

- Magnesium-mediated ortho-Specific Formylation and Formaldoxim

- How to perform MgCl2-Et3N ortho-formylation of phenols successfully?

- Casnati-Skattebøl Formyl

- Electrophilic arom

- Duff reaction. Grokipedia.

- Duff reaction. Wikipedia.

- para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. National Institutes of Health. (2023, November 17).

- para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. RSC Publishing. (2023, November 17).

- Duff Reaction. Cambridge University Press.

- Fluorination of p-substituted phenols (1) with Selectfluor (2).

- The Duff Reaction: Researching A Modific

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- 2-Fluoro-4-methoxyphenol. Chem-Impex.

- Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry.

- Selectfluor. Wikipedia.

- Reimer–Tiemann reaction. Wikipedia.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- The Reimer–Tiemann Reaction.

- The Reimer–Tiemann Reaction. the University of Groningen research portal.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Mono- and diformylation of 4-substituted phenols: A new applic

- Vilsmeier–Haack reaction. Wikipedia.

- Process for making aromatic aldehydes.

- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Formylation of phenols, methoxy-and methylbenzenes. | Download Table.

- Org. Synth. 2012, 89, 220.

- Reimer Tiemann Reaction Mechanism: Conditions & Applic

- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

- Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? Reddit. (2020, May 27).

- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl

- Process for producing fluorobenzaldehydes.

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024, February 12).

- Preparation method of medical intermedi

- Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.

- Isovanillin. Wikipedia.

- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limit

- Mono- and Diformylation of 4-Substituted Phenols: A New Applic

- ortho-Vanillin. Wikipedia.

- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF.

-

Regioselective ipso formylation of p- tert-butylcalixarene | Request PDF. ResearchGate. (2025, August 6).

- Isovanillin-d3 (3-Hydroxy-4-methoxybenzaldehyde-d3) | Stable Isotope. MedChemExpress.

- Isovanillin | C8H8O3 | CID 12127. PubChem - NIH.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. grokipedia.com [grokipedia.com]

- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. reddit.com [reddit.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. Isovanillin - Wikipedia [en.wikipedia.org]

- 20. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Selectfluor - Wikipedia [en.wikipedia.org]

- 23. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde: A Gateway to Novel Bioactive Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutic agents. Substituted benzaldehydes, in particular, serve as foundational building blocks for a diverse array of complex molecules.[1] This guide focuses on the untapped potential of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 79418-73-8), a molecule poised for significant applications in research and drug development.[2] Its unique trifecta of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-donating methoxy group, further modulated by the presence of a fluorine atom—renders it a highly attractive starting material for the synthesis of innovative bioactive compounds.

The fluorine atom, a bioisostere of the hydrogen atom, is a key player in modern drug design. Its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[3] The strategic placement of fluorine in this compound, ortho to the hydroxyl and meta to the aldehyde, is anticipated to influence the reactivity and biological activity of its derivatives in unique ways.

While direct and extensive research on this compound is emerging, its structural similarity to other well-studied substituted benzaldehydes allows for a reasoned projection of its synthetic utility. This guide will provide an in-depth exploration of its potential applications as a precursor for the synthesis of two major classes of bioactive compounds: Schiff bases and chalcones . We will delve into the mechanistic underpinnings of these syntheses, provide detailed experimental protocols, and discuss the potential biological significance of the resulting molecular frameworks.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| CAS Number | 79418-73-8 | [2] |

| IUPAC Name | This compound | [2] |

Core Synthetic Applications: A World of Possibilities

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. For this compound, the aldehyde moiety serves as the primary reactive site for the construction of more complex molecular architectures.

The Synthesis of Novel Schiff Bases: Versatile Ligands and Bioactive Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde.[4] Those derived from ortho-hydroxy benzaldehydes are of particular interest due to their ability to form stable intramolecular hydrogen bonds and act as effective chelating ligands for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the Schiff base ligand alone.[5]

Causality Behind the Application: The synthesis of Schiff bases from this compound is a logical first step in exploring its synthetic potential. The reaction is typically high-yielding and provides a straightforward method to introduce a wide variety of functionalities into the final molecule by simply changing the primary amine reactant. The presence of the ortho-hydroxyl group allows for the formation of a six-membered chelation ring with a metal ion, a structural motif often associated with enhanced antimicrobial and anticancer properties. The fluorine and methoxy substituents can further modulate the electronic properties and steric environment of the resulting Schiff base and its metal complexes, potentially fine-tuning their biological activity.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine via reflux condensation.

Materials:

-

This compound

-

A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1 equivalent of the chosen primary amine in absolute ethanol.

-

Reaction Mixture: Slowly add the amine solution to the aldehyde solution with continuous stirring.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of the Synthetic Workflow

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Potential Biological Activities of Derived Chalcones:

-

Anticancer Activity: Chalcones are widely recognized for their potent anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. [6]The substitution pattern on both aromatic rings plays a crucial role in their cytotoxic efficacy.

-

Anti-inflammatory Activity: Many chalcone derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Antioxidant Activity: The phenolic hydroxyl group in chalcones derived from this compound would likely contribute to their antioxidant properties by acting as a radical scavenger.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel bioactive molecules. Its unique combination of functional groups provides a rich playground for synthetic chemists to explore. The potential to generate diverse libraries of Schiff bases and chalcones with tunable electronic and steric properties makes it a valuable tool in the quest for new therapeutic agents.

While this guide has focused on the synthesis of Schiff bases and chalcones, the reactivity of this compound extends to a wide range of other organic transformations, including its use in the synthesis of various heterocyclic compounds like coumarins, chromenes, and benzofurans.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Such studies will not only expand our understanding of the structure-activity relationships of these compounds but also pave the way for the development of new drugs with improved efficacy and safety profiles. The insights provided in this guide are intended to serve as a catalyst for such research endeavors, empowering scientists to unlock the full potential of this versatile chemical building block.

References

-

PubChem. This compound. [Link]

- Matar, S., Talib, W. H., AlDamen, M., & Mubtasim, N. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Semantic Scholar.

- ResearchGate. (2011). Preparation and antibacterial activity of Schiff bases from O -carboxymethyl chitosan and para -substituted benzaldehydes.

- WisdomLib. (2025). Substituted Benzaldehyde: Significance and symbolism. WisdomLib.

- JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.Org.

- BenchChem. (2025).

- YouTube. (2024).

- The Royal Society of Chemistry. (n.d.).

- Pramana Research Journal. (2019). SYNTHESIS OF SCHIFF BASES BY GREEN SOLVENT METHOD: A Green Chemistry Approach. Pramana Research Journal.

- IJMRSTI. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.

- National Institutes of Health. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.

- JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR.Org.

- SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.

- ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.

- National Institutes of Health. (2014). Synthesis of Chalcones with Anticancer Activities.

- National Institutes of Health. (2021). Anticancer Activity of Natural and Synthetic Chalcones.

- ResearchGate. (2019). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones.

- National Institutes of Health. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- PubMed. (2018).

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.

- International Journal of Pharmacy. (2013). synthesis, characterization and biological evaluation of some new chalcones.

- ResearchGate. (2019). Physical data of the 4-fluoro-2-hydroxychalcone derivatives.

- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.

- International Journal of Pharmaceutical Sciences. (2019). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences.

- IOSR Journal. (2019).

- ResearchGate. (2019). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).

- BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. BenchChem.

- Medires Publishing. (2024).

- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. BenchChem.

- MDPI. (2014). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.